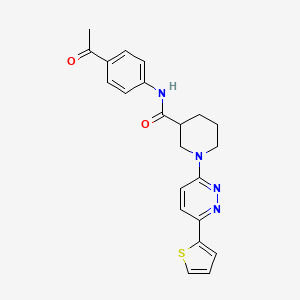

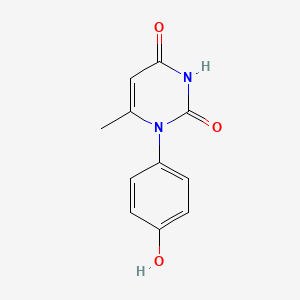

N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine-based derivative that has been synthesized using a unique method.

Scientific Research Applications

Synthesis and Biological Activity

Novel heterocyclic aryl monoazo organic compounds have been synthesized for various applications, showing significant biological activities. These activities include antioxidant, antitumor against Ehrlich ascites carcinoma cell line, and antimicrobial against pathogenic bacteria and fungi. The compounds have potential uses in creating sterile and/or biologically active fabrics for various life applications, indicating the versatility of such chemical structures in scientific research (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Enzyme Inhibitory Activity

A series of thiophene-based heterocyclic compounds demonstrated significant in vitro enzyme inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings indicate potential for the development of new treatments for diseases related to enzyme dysfunction, highlighting the importance of such compounds in medicinal chemistry (Cetin, Türkan, Bursal, & Murahari, 2021).

Analgesic and Antiparkinsonian Activities

Substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine showed good analgesic and antiparkinsonian activities, comparable to reference drugs like Valdecoxib® and Benzatropine®. This suggests the potential use of such compounds in the development of new therapies for pain management and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

Anti-Angiogenic and DNA Cleavage Studies

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized, showing significant anti-angiogenic activity in in vivo chick chorioallantoic membrane (CAM) model and DNA cleavage abilities. These findings suggest the potential of these compounds as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Antimicrobial Evaluation and Docking Studies

Newly synthesized macrocyclic pentaazapyridine and dipeptide pyridine derivatives underwent antimicrobial evaluation and molecular docking studies. Such studies contribute to understanding the structural basis of antimicrobial activity and can guide the design of novel antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name |

N-(4-acetylphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-15(27)16-6-8-18(9-7-16)23-22(28)17-4-2-12-26(14-17)21-11-10-19(24-25-21)20-5-3-13-29-20/h3,5-11,13,17H,2,4,12,14H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJGKHFKQZFMEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2633574.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633577.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633580.png)

![2-[(4-Iodophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B2633584.png)

![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}prop-2-enamide](/img/structure/B2633589.png)

![2-[(E)-1-(dimethylamino)-3-(4-iodoanilino)prop-2-enylidene]propanedinitrile](/img/structure/B2633590.png)

![2-(Acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylic acid](/img/structure/B2633591.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2633594.png)

![3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2633595.png)